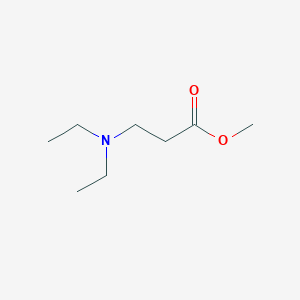
(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Übersicht
Beschreibung
“(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid” is a chemical compound with the molecular formula C10H9NO3 . It is also known by other names such as “1-オキソイソインドリン-3-酢酸” and "3-Oxo-1,3-dihydro-2H-isoindole-1-acetic acid" .
Synthesis Analysis
The synthesis of isoindolinone derivatives, which include “(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid”, has been reported in the literature . The synthesis involves a tandem nucleophilic 1,2-addition ring closure procedure from SAMP and (or) RAMP hydrazones and subsequent oxidative cleavage of the auxiliary .Molecular Structure Analysis
The molecular structure of “(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid” can be represented by the InChI code:1S/C10H9NO3/c12-9(13)5-8-6-3-1-2-4-7(6)10(14)11-8/h1-4,8H,5H2,(H,11,14)(H,12,13) . The molecular weight of the compound is 191.19 g/mol . Physical And Chemical Properties Analysis
“(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid” has a molecular weight of 191.18 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Stereochemical Investigation in Organic Synthesis
The compound (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid plays a role in the study of stereochemistry in organic synthesis. El-Samahy (2005) explored the nucleophilic addition reactions involving similar compounds, leading to the formation of diastereomeric mixtures. This research contributes to understanding the structural and chemical behaviors of isoindole derivatives in synthesis processes (El-Samahy, 2005).
Development of Racemic Phosphonates
Milen et al. (2016) focused on synthesizing racemic dialkyl phosphonates using a compound structurally similar to (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid. This synthesis, facilitated by propylphosphonic anhydride, showcases the utility of isoindole derivatives in complex organic reactions, highlighting their versatility in chemical synthesis (Milen et al., 2016).
Electrochemical Sensing Applications
Cha et al. (2003) utilized a derivative of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid in the development of an electrochemical hybridization sensor. This research demonstrates the potential of isoindole-based compounds in biosensing technologies, particularly for detecting nucleic acid sequences (Cha et al., 2003).
Synthesis of Complex Zinc Complexes
Research by Galanin et al. (2007) involved the synthesis of zinc complexes using derivatives of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid. This work contributes to the field of coordination chemistry, particularly in the synthesis of metal-organic complexes with potential applications in catalysis and materials science (Galanin et al., 2007).
Plant Growth Metabolite Identification
Ernstsen et al. (1987) identified a compound related to (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid, oxindole-3-acetic acid, in germinating seeds of Scots pine. This research contributes to understanding plant growth and development, highlighting the role of isoindole derivatives in plant physiology (Ernstsen et al., 1987).
Eigenschaften
IUPAC Name |
2-(3-oxo-1,2-dihydroisoindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(13)5-8-6-3-1-2-4-7(6)10(14)11-8/h1-4,8H,5H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVSJYVMPQBCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300074 | |
| Record name | (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
CAS RN |
3849-22-7 | |
| Record name | 2,3-Dihydro-3-oxo-1H-isoindole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3849-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 134573 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003849227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3849-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)
